molecular formula C11H8Cl4N4O6 B14618818 N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-00-0

N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)

Cat. No.: B14618818
CAS No.: 58085-00-0
M. Wt: 434.0 g/mol
InChI Key: HURICDZRMLHMON-UHFFFAOYSA-N
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Description

N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) is a synthetic organic compound characterized by the presence of a dinitrophenyl group and dichloroacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and dichloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dichloroacetamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. The dinitrophenyl group can interact with proteins and other biomolecules, affecting their function and activity. The pathways involved may include oxidative stress response and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the dichloroacetamide moieties.

    2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group and is used in similar analytical applications.

Uniqueness

N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) is unique due to the combination of dinitrophenyl and dichloroacetamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

58085-00-0

Molecular Formula

C11H8Cl4N4O6

Molecular Weight

434.0 g/mol

IUPAC Name

2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(2,4-dinitrophenyl)methyl]acetamide

InChI

InChI=1S/C11H8Cl4N4O6/c12-7(13)10(20)16-9(17-11(21)8(14)15)5-2-1-4(18(22)23)3-6(5)19(24)25/h1-3,7-9H,(H,16,20)(H,17,21)

InChI Key

HURICDZRMLHMON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl

Origin of Product

United States

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